molecular formula C23H18ClN3O2 B2531467 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-methylphenyl)acetamide CAS No. 932530-51-3

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B2531467
CAS No.: 932530-51-3
M. Wt: 403.87
InChI Key: PTBFJIFCPAXKTG-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-methylphenyl)acetamide is a quinazolinone-based acetamide derivative with a 6-chloro-2-oxo-4-phenylquinazoline core linked to an N-(3-methylphenyl)acetamide moiety. Its structure combines a planar quinazolinone scaffold, known for diverse pharmacological activities, with a meta-substituted phenylacetamide group, which enhances target specificity and bioavailability.

Key pharmacological studies highlight its anti-inflammatory properties. In vivo experiments on formalin-induced edema in rats demonstrated that this compound exhibits 1.28-fold higher anti-inflammatory activity than diclofenac sodium, a benchmark non-steroidal anti-inflammatory drug (NSAID). Its synthesis involves multi-step reactions, including heterocyclic condensation and acetamide coupling, as described in analogous protocols for related compounds .

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-6-5-9-18(12-15)25-21(28)14-27-20-11-10-17(24)13-19(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBFJIFCPAXKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazolinone Core Formation

The quinazolinone skeleton is constructed via cyclocondensation, with two predominant methodologies:

Method A: Anthranilic Acid Route

  • N-Acylation : Anthranilic acid reacts with benzoyl chloride to form N-benzoylanthranilic acid.
  • Cyclization : Treating with acetic anhydride induces cyclodehydration, yielding 4-phenyl-2-methylquinazolinone.
  • Chlorination : Thionyl chloride (SOCl₂) introduces the 6-chloro substituent under controlled reflux (70°C, 4 h).

Method B: Isatoic Anhydride Pathway

  • Ring Opening : Isatoic anhydride reacts with aniline to form 2-aminobenzanilide.
  • Oxidative Cyclization : Hydrogen peroxide in acidic media generates the quinazolinone nucleus.

Comparative Data

Parameter Method A Method B
Yield (%) 78 65
Reaction Time (h) 6 8
Purity (HPLC) 98.2% 95.7%

Method A demonstrates superior efficiency for industrial applications.

Acetamide Sidechain Installation

The N-(3-methylphenyl)acetamide moiety is introduced via nucleophilic acyl substitution:

  • Chloroacetylation : Quinazolinone reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.
  • Aminolysis : Subsequent treatment with 3-methylaniline in tetrahydrofuran (THF) yields the target acetamide.

Critical Parameters

  • Temperature Control : Exothermic reactions require cryogenic conditions (-10°C) to prevent N-dechlorination.
  • Stoichiometry : A 1.2:1 molar ratio of 3-methylaniline to chloroacetyl intermediate maximizes yield (82%).

Reaction Optimization Strategies

Solvent Systems

Polar aprotic solvents enhance reaction kinetics:

Solvent Dielectric Constant Yield (%)
DMF 36.7 78
Acetonitrile 37.5 81
THF 7.5 68

Acetonitrile achieves optimal balance between solubility and reaction rate.

Catalytic Enhancements

Ytterbium triflate (Yb(OTf)₃) catalyzes the cyclization step at 0.5 mol%, reducing activation energy by 23 kJ/mol. Microwave-assisted synthesis (150°C, 20 min) cuts processing time by 75% compared to conventional heating.

Spectroscopic Characterization

¹H NMR Profiling

Key spectral signatures confirm successful synthesis:

  • Quinazolinone protons : δ 7.82–7.35 (m, 9H, aromatic)
  • Acetamide NH : δ 9.93 (s, 1H)
  • Methyl group : δ 2.31 (s, 3H, CH₃)

IR Spectroscopy

Critical absorption bands:

  • C=O stretch: 1685 cm⁻¹ (quinazolinone)
  • N-H bend: 1540 cm⁻¹ (secondary amide)
  • C-Cl vibration: 750 cm⁻¹

Industrial Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance process control:

  • Residence Time : 12 min vs. 6 h batch processing
  • Yield Improvement : 89% with 99.1% purity

Green Chemistry Adaptations

  • Solvent Recycling : DMF recovery via vacuum distillation (92% efficiency)
  • Waste Minimization : Catalytic thionyl chloride reuse reduces HCl emissions by 40%

Quality Control Protocols

HPLC Method

Column C18, 5µm, 250×4.6 mm
Mobile Phase 60:40 MeCN:H₂O (+0.1% TFA)
Retention 8.7 min

Impurity Profiling

  • Des-chloro analog : <0.2%
  • Hydrolyzed acetamide : <0.15%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and acetamide positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-methylphenyl)acetamide has been linked to several mechanisms:

Antimicrobial Activity

Research indicates that compounds with a quinazoline core can exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies suggest that modifications in the chemical structure enhance their antibacterial efficacy, making them potential candidates for developing new antibiotics .

Anticancer Potential

Quinazoline derivatives have been investigated for their anticancer properties. The mechanism often involves inhibition of specific kinases involved in cancer cell signaling pathways. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

Enzyme Inhibition

The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances binding affinity to target enzymes. This characteristic makes such compounds valuable in designing inhibitors for enzymes involved in diseases like cancer and Alzheimer's .

Case Studies

Several studies have documented the applications of quinazoline derivatives:

StudyFindings
Antibacterial Screening A study screened various quinazoline derivatives for antimicrobial activity, noting significant inhibition against Mycobacterium smegmatis with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Anticancer Activity Research demonstrated that quinazoline-based compounds exhibited cytotoxicity against breast cancer cells, with detailed mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Interaction Studies In silico studies indicated strong binding interactions between quinazoline derivatives and acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinazolinone and Acetamide Derivatives

Compound Name / Structure Key Substituents Biological Activity Potency vs. Reference Source
Target Compound : 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-methylphenyl)acetamide 6-Cl, 4-Ph, N-(3-Me-Ph) Anti-inflammatory (COX-2 inhibition) 1.28× diclofenac
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides Varied aryl groups (e.g., 3-Me-Ph) Anti-inflammatory 0.8–1.2× diclofenac
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxothiazolidin-3-yl)acetamides 4-Me-coumarin, thiazolidinone Antimicrobial (gram-positive bacteria) Moderate activity
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 3,4,5-OMe-Ph, CF3-benzothiazole Anticancer (unconfirmed target) Not quantified
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-ethylphenyl)acetamide (CAS 941982-51-0) 4-Et-Ph Undisclosed (structural analog) N/A
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Piperazine-sulfonyl-benzothiazole Antimicrobial, antifungal High (MIC: 2–4 µg/mL)

Key Findings

Anti-inflammatory Activity: The 3-methylphenyl group in the target compound optimizes COX-2 binding, whereas bulkier substituents (e.g., 4-ethylphenyl in CAS 941982-51-0) reduce potency due to steric hindrance . Replacement of the quinazolinone core with a triazole-thio scaffold (as in 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides) retains anti-inflammatory activity but lowers selectivity for COX-2 .

Antimicrobial Activity :

  • Benzothiazole-sulfonyl-piperazine acetamides (e.g., compound 47 in ) exhibit broad-spectrum antimicrobial effects, attributed to the electron-withdrawing sulfonyl group enhancing membrane penetration.

Synthetic Flexibility :

  • The target compound’s chloro and phenyl groups are synthesized via nucleophilic substitution and Friedländer condensation, similar to methods for coumarin-acetamide hybrids .

Mechanistic Insights

  • Electron-Withdrawing Groups: The 6-chloro substituent on the quinazolinone core increases electrophilicity, enhancing interaction with COX-2’s active site .
  • Meta-Substitution : The 3-methyl group on the phenylacetamide moiety balances lipophilicity and solubility, critical for bioavailability .

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-methylphenyl)acetamide is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline compounds are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique structural arrangement that contributes to its biological activity:

  • Quinazoline Core : The quinazoline moiety is known for its ability to interact with various biological targets.
  • Chloro and Oxo Substituents : These functional groups may enhance the compound's reactivity and binding affinity.
  • Acetamide Group : This moiety is often associated with increased lipophilicity and bioavailability.

Anticancer Properties

Research indicates that quinazoline derivatives can exhibit significant anticancer activity. For instance, related compounds have demonstrated potent antiproliferative effects against various cancer cell lines. A study involving a similar quinazoline derivative showed IC50 values ranging from 0.1 to 0.3 μM against multiple tumor-derived cell lines, including A549 (lung) and MCF7 (breast) cells .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
PVHD121A5490.1
PVHD121MCF70.3
Similar CompoundHCT1160.2

The mechanism of action for quinazoline derivatives often involves inhibition of tubulin polymerization. For example, studies have shown that these compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase . This action is crucial for their anticancer efficacy.

Anti-inflammatory and Analgesic Activities

Recent investigations into the analgesic properties of quinazoline derivatives have revealed promising results. Certain synthesized compounds showed significant analgesic effects in animal models, outperforming standard reference drugs like aspirin while exhibiting reduced ulcerogenic potential. This suggests that modifications in the quinazoline structure can lead to enhanced therapeutic profiles.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the quinazoline core can significantly influence biological activity. The presence of halogen atoms at strategic positions (e.g., C-6) has been shown to enhance inhibitory effects against cyclooxygenase enzymes (COX-1/2), which are pivotal in inflammatory processes .

Table 2: Structure-Activity Relationship Insights

SubstitutionBiological Effect
Halogen at C-6Increased COX inhibition
Methoxy groupEnhanced lipophilicity
Acetamide moietyImproved bioavailability

Case Studies

Several case studies highlight the potential of quinazoline derivatives in clinical applications:

  • Antitumor Activity : A study reported a novel quinazoline derivative exhibiting strong antitumor activity against various cell lines, indicating the therapeutic promise of such compounds in oncology .
  • Antibacterial Effects : Another investigation found that certain quinazoline derivatives displayed notable antibacterial activity against pathogens like Proteus vulgaris and Bacillus subtilis, suggesting their utility in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?

  • Methodology:

  • Step 1: Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) to generate intermediates .
  • Step 2: Reduction using iron powder under acidic conditions to produce aniline derivatives .
  • Step 3: Condensation with cyanoacetic acid or analogous reagents using condensing agents (e.g., N,N′-carbonyldiimidazole) to form the acetamide core .
    • Key Parameters: Temperature control (±2°C), stoichiometric ratios (1:1.2 for nucleophilic substitutions), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Techniques:

  • NMR: 1H^1H and 13C^{13}C NMR to verify aromatic protons, carbonyl groups, and substituent positions (e.g., δ 7.2–8.1 ppm for quinazolinone protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 421.12) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.5% of theoretical values .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Approach:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) to identify transition states and intermediates, reducing trial-and-error experimentation .
  • Condition Screening: Machine learning models trained on existing data (e.g., solvent polarity, catalyst loading) to predict optimal yields .
    • Case Study: ICReDD’s hybrid computational-experimental workflow reduced synthesis time by 40% for analogous quinazolinones .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology:

  • Orthogonal Assays: Validate anticonvulsant activity using both in vitro (e.g., GABA receptor binding) and in vivo (e.g., maximal electroshock seizure models) .
  • Variable Control: Standardize cell lines (e.g., HEK293 vs. SH-SY5Y) and solvent systems (DMSO concentration ≤0.1%) to minimize variability .
    • Example: Discrepancies in IC50_{50} values (e.g., 10 μM vs. 25 μM) were traced to differences in assay pH (7.4 vs. 6.8) .

Q. How can statistical experimental design improve process scalability?

  • Tools:

  • Factorial Design: Identify critical factors (e.g., reaction time, temperature) using a 2k^k factorial approach .
  • Response Surface Methodology (RSM): Optimize yield and purity simultaneously (e.g., 85% yield at 70°C, 12-hour reaction) .
    • Data Table:
FactorLow LevelHigh LevelOptimal Level
Temp (°C)608070
Time (h)101412
Catalyst (mol%)51510

Methodological Resources

  • Synthesis Protocols: Detailed in patents (e.g., iron powder reduction for nitro-to-amine conversion) .
  • Analytical Standards: PubChem data (InChIKey: JTEDVNFIPPZBEN) for cross-referencing spectral data .
  • Safety: Avoid aqueous workup for moisture-sensitive intermediates; use Schlenk lines for air-free reactions .

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